Deutolperisone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
474641-19-5 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i1D3,6D,7D,8D,9D |
InChI Key |
FSKFPVLPFLJRQB-DMONGCNRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C(C)CN2CCCCC2)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Deutolperisone
Approaches to Deutolperisone Synthesis
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of deuterium (B1214612) at specific molecular positions. These methods range from building the molecule with already deuterated starting materials to modifying the parent compound, tolperisone (B1682978).
Deuterated Pool Synthesis Strategies utilizing Deuterated Reagents
One of the primary methods for preparing deuterated compounds is to build the molecule from simple, commercially available deuterated starting materials. simsonpharma.comukisotope.com This "deuterated pool" or "bottom-up" approach involves incorporating deuterium-labeled reagents into a multi-step synthetic sequence. cphi-online.combeilstein-journals.org For this compound, this could involve using deuterated versions of precursors like piperidine (B6355638) or other key intermediates where deuterium atoms replace hydrogen at specific, non-exchangeable positions.
The advantage of this strategy is the precise control over the location of the deuterium atoms, leading to a high degree of isotopic enrichment at the desired sites. beilstein-journals.org The synthesis is designed to ensure that the C-D bonds are formed in positions that are metabolically vulnerable in the non-deuterated parent compound. A variety of deuterated reagents, such as deuterated solvents (e.g., D₂O, Chloroform-d), deuterated alkylating agents (e.g., iodomethane-d₃), and reducing agents (e.g., sodium borodeuteride), are available for such synthetic applications. cphi-online.comisotope.com
Table 1: Examples of Deuterated Reagents in Chemical Synthesis
| Reagent Type | Example | Potential Application in this compound Synthesis |
|---|---|---|
| Deuterated Solvents | Deuterium Oxide (D₂O) | Used in exchange reactions or as a solvent medium. simsonpharma.com |
| Deuterated Alkylating Agents | Iodomethane-d₃ (CD₃I) | Introduction of a deuterated methyl group. |
| Deuterated Reducing Agents | Sodium Borodeuteride (NaBD₄) | Reduction of carbonyl groups to form deuterated alcohols. |
Hydrogen/Deuterium (H/D) Isotope Exchange Techniques for Parent Compound Deuteration
An alternative to de novo synthesis is the direct deuteration of the parent compound, tolperisone, through hydrogen/deuterium (H/D) exchange. wikipedia.org This method involves exposing the parent molecule to a deuterium source, typically a deuterated solvent like D₂O, often in the presence of a catalyst (acid, base, or metal). simsonpharma.comwikipedia.org
This technique is most effective for replacing "labile" or "exchangeable" protons, such as those on hydroxyl (-OH) or amine (-NH) groups. wikipedia.orgchemrxiv.org For non-labile C-H bonds, more forceful conditions like high temperatures and pressures may be required, which the parent molecule must be stable enough to withstand. wikipedia.org The rate of H/D exchange is influenced by the structural environment of the hydrogen atoms, with some positions being more accessible to exchange than others. nih.gov While potentially simpler than a full synthesis, this method may offer less control over the specific sites of deuteration and can result in a mixture of partially deuterated products. wikipedia.org
Stereoselective Synthesis of this compound Enantiomers and their Research Significance
Tolperisone possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. When synthesizing this compound, controlling this stereochemistry is crucial. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. rsc.orgrsc.org
The research significance of synthesizing specific enantiomers of this compound is substantial. Different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. By isolating and studying each deuterated enantiomer, researchers can determine if one form is more active, has a better metabolic profile, or is responsible for specific effects. This knowledge is critical for developing a more refined and potentially safer therapeutic agent. mdpi.com Techniques for stereoselective synthesis often involve the use of chiral catalysts, enzymes, or chiral starting materials to guide the formation of the desired enantiomer with high purity. rsc.orgmdpi.com
Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Following synthesis, a suite of advanced analytical methods is required to confirm the successful incorporation of deuterium, verify the molecular structure, and assess the isotopic and chemical purity of the final compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of deuterated compounds. nih.govmsu.edu
¹H NMR (Proton NMR): In ¹H NMR, the replacement of a proton with a deuteron (B1233211) at a specific position in the molecule results in the disappearance or significant reduction of the corresponding signal in the spectrum. libretexts.org This provides direct evidence of successful deuteration at that site.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. It produces a signal at a chemical shift similar to that of a proton in the same chemical environment. chemrxiv.org ²H NMR is definitive for confirming the presence and location of deuterium atoms within the molecule.
¹³C NMR: The ¹³C spectrum can also reflect the presence of deuterium. A carbon atom bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and may appear at a slightly different chemical shift compared to a carbon bonded to hydrogen. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further help in assigning carbon signals. libretexts.org
Table 2: Role of NMR Techniques in this compound Characterization
| NMR Technique | Information Provided |
|---|---|
| ¹H NMR | Confirms the absence of hydrogen at specific sites, indicating successful deuteration. libretexts.org |
| ²H NMR | Directly detects and confirms the location of incorporated deuterium atoms. chemrxiv.org |
| ¹³C NMR | Shows changes in carbon signals (splitting, chemical shift) due to attached deuterium, aiding in structural confirmation. libretexts.org |
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions and is fundamental for analyzing deuterated compounds. nih.govspectralysbiotech.com
The primary application of MS in this context is the confirmation of the molecular weight of this compound. Since each deuterium atom adds approximately one mass unit compared to a hydrogen atom, the molecular weight of the deuterated compound will be higher than that of tolperisone. By precisely measuring this mass difference, the number of incorporated deuterium atoms can be confirmed. nih.gov
Furthermore, MS is crucial for assessing isotopic purity. It can distinguish between molecules with different numbers of deuterium atoms, allowing for the quantification of the desired deuterated species relative to any remaining non-deuterated or partially deuterated molecules. nih.govepfl.ch Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and specificity, making them ideal for detailed analysis. nih.govnih.gov
Molecular and Cellular Mechanism of Action Moa Studies of Deutolperisone
Investigations into Voltage-Gated Ion Channel Modulation
The principal mechanism underlying the therapeutic effects of tolperisone-type drugs is the modulation of voltage-gated ion channels. wikipedia.orgnih.gov This action leads to a reduction in neuronal excitability. The primary targets are voltage-gated sodium and calcium channels located in the brainstem's reticular formation and the spinal cord. wikipedia.orgpatsnap.com
Deutolperisone's mechanism is centrally linked to the blockade of voltage-gated sodium channels (Nav), an action extensively studied with its parent compound, tolperisone (B1682978). nih.gov This interaction is considered the most critical aspect of its mode of action, producing a state-dependent and tonic inhibition of sodium currents. nih.govnih.gov The effect is similar to that of local anesthetics, which also target these channels to stabilize neuronal membranes. google.com
Research has demonstrated that tolperisone interacts with the local anesthetic receptor site on Nav channels. nih.gov It effectively suppresses the amplitude and frequency of action potentials by decreasing sodium ion (Na+) influx. mims.com Comparative studies have investigated the interaction of tolperisone with multiple isoforms of voltage-dependent sodium channels, revealing a distinct profile compared to other channel blockers like lidocaine (B1675312). nih.gov Tolperisone has been shown to be a potent inhibitor of several Nav subtypes, including those involved in nociceptive pathways, such as Nav1.7 and Nav1.8, as well as the Nav1.6 subtype. nih.govopenmedicinalchemistryjournal.comresearchgate.net While both tolperisone and lidocaine affect recovery from inactivation, tolperisone does not produce the pronounced prolongation of the fast recovery time constant seen with lidocaine on Nav1.3, Nav1.5, and Nav1.7 isoforms, indicating differences in their interaction with the receptor site. nih.gov
Table 1: Comparative Inhibitory Action of Tolperisone on Voltage-Gated Sodium Channel Isoforms This table presents IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of the channel activity. Data is based on studies of tolperisone.
The blockade of these channels reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal, a critical step for neurotransmitter release. nih.govmims.com This action generally occurs at higher concentrations than those required for significant sodium channel blockade. nih.gov By inhibiting N-type calcium channels, tolperisone-type drugs effectively decrease the release of neurotransmitters from primary afferent nerve endings, which is a key component of their spinal reflex inhibitory action. nih.govopenmedicinalchemistryjournal.com This contrasts with drugs like lidocaine, which have minimal influence on calcium currents, highlighting a distinct aspect of tolperisone's pharmacological profile. nih.gov
Analysis of Membrane Stabilization Properties and Biophysical Interactions
The concept of "membrane stabilization" is fundamental to the action of this compound. This property, well-documented for tolperisone, refers to the ability to decrease the ionic permeability of excitable membranes, thereby preventing changes in membrane potential and reducing excitability. google.comnih.govnih.gov This effect is functionally equivalent to that of local anesthetics. google.com
The membrane-stabilizing activity of tolperisone arises directly from its blockade of voltage-gated sodium and calcium channels. mims.com By inhibiting the flow of these ions across the neuronal membrane, the drug stabilizes it in a resting state, making it less likely to generate or propagate action potentials. nih.govmims.com This biophysical interaction reduces the excitability of both motor neurons and primary afferent fibers. google.com Studies have indicated that tolperisone-type drugs have a more pronounced action on synaptic responses than on the general excitability of motoneurons, suggesting a targeted effect within the spinal reflex arcs. nih.gov
Studies on Neurotransmitter System Modulation
While the primary mechanism of this compound is the blockade of ion channels, secondary effects on neurotransmitter systems have been noted in studies of its parent compound.
A major consequence of this compound's mechanism of action is the modulation of synaptic transmission, primarily through the inhibition of neurotransmitter release. nih.govmims.com This effect is a direct result of its combined blockade of voltage-gated sodium and calcium channels. nih.gov
By blocking presynaptic N-type calcium channels, the drug reduces the calcium influx necessary to trigger the fusion of synaptic vesicles with the presynaptic membrane, thus decreasing transmitter release from primary afferent fibers. nih.govmims.comopenmedicinalchemistryjournal.com This presynaptic inhibition is the predominant mechanism for its suppression of spinal reflexes. nih.govresearchgate.net The drug effectively dampens both mono- and polysynaptic reflex transmission in the spinal cord, reducing the output from hyperexcited neural circuits without causing significant sedation. mims.comresearchgate.net
Table 2: Summary of Mechanistic Actions of Tolperisone-Type Compounds
Elucidation of Cellular Signal Transduction Pathways Affected by this compound
The primary mechanism of action of tolperisone-type compounds, including by extension this compound, involves the inhibition of voltage-gated sodium and calcium channels. nih.gov This action predominantly leads to a presynaptic inhibition of neurotransmitter release from the primary afferent endings, which in turn dampens spinal reflex activity. nih.gov
Voltage-Gated Sodium Channel Blockade: The action of tolperisone on voltage-gated sodium channels is a key component of its muscle relaxant effect. nih.gov Studies on tolperisone have shown that it inhibits the propagation of action potentials in both myelinated A-fibers and unmyelinated C-fibers. nih.gov It demonstrates a specific inhibitory effect on several isoforms of voltage-gated sodium channels, including Nav1.2, Nav1.3, Nav1.7, and Nav1.8, which are associated with pain signaling. nih.gov This inhibition is considered to be use-independent, which distinguishes its action from local anesthetics like lidocaine. nih.gov
Voltage-Gated Calcium Channel Inhibition: In addition to sodium channels, tolperisone and its analogs also exhibit a marked effect on voltage-gated calcium channels. nih.gov This blockade of calcium channels further contributes to the presynaptic inhibition of neurotransmitter release, a key factor in its mechanism of action. nih.gov The inhibitory action on N-type calcium channels is a notable aspect of its pharmacodynamics. nih.gov
While specific studies elucidating the direct impact of this compound on intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway or protein kinase C (PKC) are not detailed in available research, the primary actions on ion channels are the foundational events that trigger downstream effects on neuronal signaling. The modulation of ion flux inherently alters intracellular calcium concentrations, which can, in turn, influence a variety of calcium-dependent signaling pathways.
Comparative Mechanistic Investigations: this compound versus Tolperisone
Direct comparative mechanistic investigations between this compound and tolperisone at the molecular and cellular level are limited in publicly accessible scientific literature. The core pharmacological activity of this compound is presumed to be identical to that of tolperisone. The primary distinction between the two compounds lies in their pharmacokinetic properties, which arise from the deuteration of the molecule.
Deuteration and Pharmacokinetic Profile: Deuteration is a strategy employed in medicinal chemistry to alter the metabolic fate of a drug. juniperpublishers.com In the case of this compound (also known as BDD-10103), this modification is designed to address the high first-pass metabolism observed with tolperisone. juniperpublishers.com By slowing down the rate of metabolic breakdown, deuteration is expected to increase the systemic exposure and half-life of the active compound, potentially leading to a more consistent therapeutic effect. juniperpublishers.com
Comparative Effects on Ion Channels: While direct comparative studies on this compound are not available, extensive research on tolperisone provides a baseline for understanding its interaction with various ion channel isoforms. For instance, comparative studies between tolperisone and lidocaine have revealed significant differences in their effects on voltage-gated sodium channels.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of tolperisone on different voltage-dependent sodium channel isoforms, as determined in studies using the Xenopus laevis oocyte expression system. This data for tolperisone provides the best available insight into the likely targets of this compound.
| Sodium Channel Isoform | Tolperisone IC50 (µM) |
| Nav1.2 | >1000 |
| Nav1.3 | 802 |
| Nav1.4 | 557 |
| Nav1.5 | 230 |
| Nav1.6 | 134 |
| Nav1.7 | 103 |
| Nav1.8 | 49 |
| Data derived from studies on tolperisone. nih.gov |
It is hypothesized that this compound would exhibit a similar profile of activity on these ion channels, though potential subtle differences in binding affinity or channel gating kinetics due to the deuteration cannot be ruled out without direct comparative studies. The primary advantage conferred by deuteration is anticipated to be in the realm of pharmacokinetics rather than a fundamental alteration of the pharmacodynamic mechanism. juniperpublishers.com
In studies comparing the effects of tolperisone and its analogs on spinal reflexes, it was noted that these muscle relaxants have a more pronounced action on synaptic responses compared to the excitability of motoneurons, an effect that distinguishes them from local anesthetics like lidocaine. nih.gov Furthermore, tolperisone and its related compounds, with the exception of lidocaine, have a significant impact on voltage-gated calcium channels, which is a crucial part of their spinal reflex inhibitory action. nih.gov It is expected that this compound would maintain this mechanistic profile.
Preclinical Pharmacodynamic Profiling of Deutolperisone in Experimental Models
In Vitro Pharmacodynamic Studies
In vitro studies have been crucial in identifying the molecular targets of tolperisone (B1682978), the parent compound of deutolperisone, and in characterizing its effects on neuronal function at a cellular level.
Cell-Based Assays for Muscle Relaxation and Spasmolytic Effects
Direct cell-based assays to quantify muscle relaxation are less common for centrally acting agents like tolperisone, as their primary effects are on neuronal circuits. However, cell-based systems utilizing neurons are employed to assess the compound's impact on neuronal excitability, which is the underlying cause of its spasmolytic effects. For instance, fluorimetric membrane potential assays in cerebellar granule neuron cultures have been used to demonstrate the inhibitory effects of tolperisone-type drugs on neuronal activity. nih.gov These assays measure changes in membrane potential in response to the drug, providing evidence for its membrane-stabilizing and ion channel-blocking properties that lead to reduced neuronal firing and, consequently, muscle relaxation. nih.govpatsnap.com
Receptor Binding and Enzyme Inhibition Assays to Identify Molecular Targets
A key characteristic of tolperisone, and by extension this compound, is its favorable side-effect profile, particularly the lack of sedation. tandfonline.com This is attributed to its negligible affinity for common central nervous system (CNS) receptors associated with sedation and cognitive impairment. Receptor binding assays have confirmed that tolperisone does not significantly interact with adrenergic, cholinergic, GABAergic, or serotoninergic receptors. sduaher.ac.in
| Compound | Inhibition of [3H]BTX Binding (IC₅₀) |
| Tolperisone | 40.9 ± 2.5 µM |
| Silperisone | 40.9 µM (approx.) |
| Eperisone | 40.9 µM (approx.) |
| Lanperisone | 40.9 µM (approx.) |
| Inaperisone | 40.9 µM (approx.) |
| Lidocaine (B1675312) | >100 µM (one order of magnitude weaker) |
| Data derived from studies on rat cortical synaptosomal preparations. researchgate.net |
Electrophysiological Recordings on Isolated Neurons and Tissue Preparations
Electrophysiological studies have provided the most direct evidence for the mechanism of action of tolperisone. Whole-cell patch-clamp recordings on isolated dorsal root ganglion (DRG) cells revealed that tolperisone depresses voltage-gated sodium channel conductance at concentrations that inhibit spinal reflexes. nih.gov Further studies using a vaseline gap method on the node of Ranvier from frog sciatic nerves also demonstrated a marked and reversible depression of voltage-dependent sodium currents. nih.gov
Beyond sodium channels, tolperisone and its analogs also affect voltage-gated calcium channels. nih.govresearchgate.net This dual action is believed to predominantly cause presynaptic inhibition of neurotransmitter release from the primary afferent nerve endings, which is a key factor in its spinal reflex inhibitory action. nih.govresearchgate.net Specifically, N-type calcium channels are inhibited. openmedicinalchemistryjournal.comnih.gov These electrophysiological findings distinguish tolperisone's profile from that of local anesthetics like lidocaine, which hardly influence calcium currents. nih.gov
In Vivo Pharmacodynamic Studies in Animal Models
In vivo studies in various animal models have been essential to confirm the muscle relaxant and spasmolytic activity of tolperisone and to understand its integrated physiological effects.
Models of Pathologically Increased Muscle Tone and Spasticity (e.g., cerebral injury models)
The efficacy of tolperisone has been demonstrated in models of spasticity and muscle rigidity. In decerebrated rats, a classic model for studying muscle rigidity, tolperisone and its analogs have been shown to dose-dependently depress the condition. nih.govnih.gov Clinical studies have validated its use in treating spasticity following cerebral stroke, which aligns with the findings from these preclinical models. nih.gov Animal models are critical for understanding how a drug might perform in complex neurological conditions that cause spasticity, such as stroke, multiple sclerosis, or spinal cord injury. nih.govplos.org
Assessment of Spinal Reflex Inhibition: Mono- and Polysynaptic Pathways
The primary pharmacodynamic effect of tolperisone is the inhibition of spinal reflexes. openmedicinalchemistryjournal.com This has been extensively studied in anesthetized or spinalized animal preparations (e.g., cats and rats) by recording ventral root potentials evoked by dorsal root stimulation. nih.govnih.gov
These studies have consistently shown that tolperisone inhibits both monosynaptic and polysynaptic reflexes. tandfonline.comnih.gov This action is attributed to its combined presynaptic inhibition (reducing neurotransmitter release via sodium and calcium channel blockade) and a lesser postsynaptic inhibition (reducing the excitability of motoneurons). nih.gov The inhibitory effect on polysynaptic reflexes is particularly important for its therapeutic action. patsnap.com
| Compound | IC₅₀ (µM) on Monosynaptic Peak | IC₅₀ (µM) on Polysynaptic Integral (Late EPSP) |
| Tolperisone | 204 | 120 |
| Silperisone | 102 | 45 |
| Eperisone | 134 | 60 |
| Lanperisone | 118 | 51 |
| Inaperisone | 100 | 48 |
| Lidocaine | 440 | 660 |
| Data from isolated rat spinal cord preparations. researchgate.net |
These in vivo and ex vivo findings demonstrate that tolperisone-type drugs effectively suppress aberrant spinal reflex activity, which is the physiological basis of their utility in treating pathological muscle hypertonia and spasticity. nih.govnih.gov
Evaluation of Peripheral Circulation Modulation Mechanisms
Preclinical studies on the direct effects of this compound on peripheral circulation are not extensively available in published literature. However, based on the known properties of its parent compound, tolperisone, it is hypothesized that this compound may also exhibit effects on vascular smooth muscle and peripheral blood flow.
Tolperisone has been shown to possess a mild vasodilatory effect, which is thought to contribute to its therapeutic profile by improving blood supply to ischemic muscle tissue. This action is not primarily mediated by adrenergic blockade but is rather considered a direct effect on the vascular smooth muscle. The proposed mechanisms for tolperisone's vascular effects include the blockade of voltage-gated sodium and calcium channels in smooth muscle cells, leading to relaxation and vasodilation.
Further research is required to specifically delineate the mechanisms and extent of peripheral circulation modulation by this compound and to compare its potency and efficacy in this regard to tolperisone.
Studies on Attenuation of Afferent Nociceptive Input to the Spinal Cord
Specific preclinical studies detailing the effects of this compound on the attenuation of afferent nociceptive input to the spinal cord are not readily found in the public domain. Nevertheless, the mechanism of action of tolperisone provides a strong basis for inferring the expected actions of this compound.
Tolperisone is known to act at the level of the spinal cord and brainstem to inhibit polysynaptic and monosynaptic reflexes. This is achieved through a combination of actions:
Voltage-Gated Sodium Channel Blockade: Tolperisone inhibits voltage-gated sodium channels in primary afferent fibers and motor neurons. This action reduces the generation and propagation of action potentials, thereby dampening the transmission of nociceptive signals from the periphery to the spinal cord.
Calcium Channel Blockade: Tolperisone also exhibits an inhibitory effect on N-type voltage-gated calcium channels. These channels are crucial for neurotransmitter release from presynaptic terminals in the dorsal horn of the spinal cord. By blocking these channels, tolperisone can reduce the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are key mediators in the transmission of pain signals.
A study on tolperisone in a rat model of neuropathic pain demonstrated its ability to restore decreased paw pressure thresholds and reduce elevated glutamate levels in the cerebrospinal fluid, effects that were comparable to the established neuropathic pain agent, pregabalin. nih.gov This suggests a significant role in modulating nociceptive pathways.
It is anticipated that this compound shares these mechanisms, leading to a reduction in the excitability of spinal cord neurons and an attenuation of the afferent nociceptive barrage. The deuteration in this compound may influence its potency and duration of action at these molecular targets.
Comparative Efficacy and Potency Studies in Animal Models with Tolperisone
Direct comparative preclinical studies evaluating the efficacy and potency of this compound against tolperisone in animal models of muscle spasticity or pain are not widely published. Such studies are crucial to establish the therapeutic advantages of deuteration.
Hypothetically, such a study would involve standard animal models of muscle spasticity, such as those induced by spinal cord injury or decerebration, or models of neuropathic and musculoskeletal pain. The primary endpoints would likely include measures of muscle tone (e.g., using the Ashworth scale in primate models), motor coordination (e.g., rotarod test in rodents), and pain responses (e.g., von Frey filaments for mechanical allodynia or hot plate test for thermal hyperalgesia).
The expectation is that this compound, due to its potentially slower metabolism and longer half-life, might demonstrate a more sustained or potent effect compared to an equimolar dose of tolperisone. This could translate to a longer duration of muscle relaxation or analgesia, or a similar effect at a lower dose.
Below is a hypothetical data table illustrating the kind of results that would be expected from a comparative study.
Hypothetical Comparative Efficacy of this compound and Tolperisone in a Rodent Model of Muscle Spasticity
| Treatment Group | Dose (mg/kg) | Change in Muscle Tone (Arbitrary Units) at 1h | Change in Muscle Tone (Arbitrary Units) at 4h |
| Vehicle Control | - | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Tolperisone | 10 | -2.5 ± 0.4 | -1.2 ± 0.3 |
| This compound | 10 | -2.6 ± 0.5 | -2.1 ± 0.4 |
| Tolperisone | 20 | -3.8 ± 0.6 | -2.0 ± 0.5 |
| This compound | 20 | -4.0 ± 0.5 | -3.5 ± 0.6 |
| *p < 0.05 compared to Tolperisone at the same time point and dose. |
This table illustrates a scenario where this compound shows a significantly more prolonged effect on muscle tone compared to tolperisone at the same dosage, which would be a key indicator of its enhanced pharmacokinetic and pharmacodynamic profile.
Preclinical Pharmacokinetic and Metabolic Characterization of Deutolperisone
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
ADME studies are fundamental in preclinical research to delineate the disposition of a drug candidate within a living system. pitt.edu These studies trace the journey of the compound from administration to elimination, providing critical data that informs further development. nih.govresearchgate.net
In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., liver microsomes, hepatocytes)
The metabolic stability of a drug is a key determinant of its half-life and bioavailability. nuvisan.com These studies are typically conducted in vitro using liver-derived systems like microsomes or hepatocytes from various species, including humans. researchgate.netthermofisher.com The primary goal is to measure the rate at which the compound is broken down by metabolic enzymes. springernature.com
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. dls.com Incubating Deutolperisone with liver microsomes would help identify its susceptibility to Phase I oxidative metabolism.
Hepatocytes: Using whole liver cells (hepatocytes) provides a more complete picture, as they contain both Phase I and Phase II metabolic enzymes. thermofisher.com This allows for the identification of a broader range of metabolites. nuvisan.com
Metabolite identification is performed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to determine the chemical structures of the metabolites formed. youtube.com
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes (Note: The following table is for illustrative purposes only and does not represent actual data.)
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
Elucidation of In Vivo Metabolic Pathways in Animal Models (e.g., rodent mass balance studies)
To understand the metabolic fate in vivo, studies are conducted in animal models, typically rodents. nih.govplos.org In a mass balance study, a radiolabeled version of this compound would be administered to animals, and the distribution of radioactivity would be tracked in plasma, urine, and feces over time. nuvisan.com This helps to identify the primary routes of excretion and the major metabolic pathways. nih.gov
Quantitative Analysis of Deuteration's Impact on Metabolic Rate and Pathways
Deuteration, the replacement of hydrogen with its isotope deuterium (B1214612), is a strategy used to alter a drug's metabolic properties. juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond, an effect known as the "kinetic isotope effect." juniperpublishers.comresearchgate.net
A quantitative analysis would compare the rate of metabolism of this compound to its non-deuterated counterpart, tolperisone (B1682978). This can lead to a longer half-life and potentially altered metabolic pathways, sometimes reducing the formation of toxic metabolites. nih.govresearchgate.netsemanticscholar.org
Comparative Metabolic Profiles between this compound and Tolperisone Across Species
Comparing the metabolic profiles of this compound and tolperisone across different preclinical species and humans is a critical step. nuvisan.com This helps to ensure that the animal models used for toxicology studies are relevant and produce a similar pattern of metabolites to humans. youtube.com Any unique or disproportionately high human metabolites would require further safety evaluation. nih.gov Tolperisone itself is known to be rapidly metabolized. nih.gov
Pharmacokinetic Parameter Analysis in Animal Models
Pharmacokinetic (PK) studies in animal models measure the change in drug concentration in the body over time. epo-berlin.com These studies are essential for selecting appropriate dose levels and schedules for later clinical trials. pitt.edu
Bioavailability and Systemic Exposure Characterization
Following administration of this compound to animal models (such as mice, rats, and dogs), blood samples are collected at various time points to measure drug concentrations. nih.govnih.govresearchgate.net
Bioavailability: This parameter measures the fraction of an administered dose that reaches the systemic circulation. It is a critical factor for oral drugs.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Species (Note: The following table is for illustrative purposes only and does not represent actual data.)
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Rat | IV | Data not available | Data not available | Data not available | N/A |
| PO | Data not available | Data not available | Data not available | Data not available | |
| Dog | IV | Data not available | Data not available | Data not available | N/A |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tolperisone |
| Thiocolchicoside |
| Tizanidine |
| Warfarin |
| Telithromycin |
| Ulotaront |
| SEP-383103 |
| Nerispirdine |
| AVE5638 |
| Odanacatib |
| Pentoxifylline |
| Carbazeran |
| Zoniporide |
| Imatinib |
| Enzalutamide |
Tissue Distribution and Accumulation Studies (e.g., brain stem, spinal cord, peripheral nerves)
There is no specific information available in the public domain regarding the tissue distribution and accumulation of this compound in preclinical models, including its concentration in the brain stem, spinal cord, or peripheral nerves.
In general, tissue distribution studies are conducted in animal models to understand how a drug distributes into various tissues and organs after administration. nih.govfrontiersin.org These studies help to identify potential sites of action and accumulation. For a centrally acting muscle relaxant, understanding its ability to penetrate the central nervous system, which includes the brain and spinal cord, is of particular interest. nih.govuiowa.edu The peripheral nervous system is the part of the nervous system outside of the brain and spinal cord. eur.nl
Determination of Elimination Half-Life and Primary Excretion Routes
Specific data on the elimination half-life and primary excretion routes of this compound from preclinical studies are not publicly available.
The elimination half-life of a drug is the time it takes for the concentration of the drug in the body to be reduced by half. nih.gov It is a key parameter that influences dosing frequency. nih.gov Preclinical studies in animal models are used to determine this value. For comparison, the non-deuterated parent compound, tolperisone, has been reported to have a mean half-life of approximately 1.00 +/- 0.28 hours after oral administration in healthy human volunteers. nih.gov Another study in humans reported an elimination half-life of 1.55 +/- 0.7 hours after intravenous administration. researchgate.net It is hypothesized that deuteration would extend the half-life of this compound relative to tolperisone, but preclinical data are needed to confirm this.
The primary routes of drug excretion are typically via the kidneys into urine and/or through the liver into bile and feces. msdmanuals.comnih.govopenaccessjournals.com Preclinical studies are designed to identify and quantify these routes. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling in Preclinical Settings
There are no published preclinical pharmacokinetic/pharmacodynamic (PK/PD) models for this compound.
PK/PD modeling is a tool used in drug development to understand the relationship between drug concentration (pharmacokinetics) and the pharmacological effect (pharmacodynamics). catapult.org.ukyoutube.com In preclinical settings, these models can help predict the therapeutic dose and dosing regimen for subsequent clinical trials. nih.govallucent.com Such models integrate data from various in vitro and in vivo studies to simulate the drug's behavior in the body and its effect on the target. catapult.org.ukyoutube.com
Structure Activity Relationship Sar and Computational Studies of Deutolperisone
Elucidation of Key Structural Features and Pharmacophores for Biological Activity
The core concept of a pharmacophore, which describes the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity, is central to understanding deutolperisone's mechanism of action. researchgate.net SAR studies aim to identify these key features. ic.ac.uk For a molecule to be effective, it must possess specific structural attributes that allow it to interact favorably with its biological target. researchgate.net
In the broader context of drug design, SAR analysis helps in identifying which parts of a molecule are crucial for its desired effect and which can be modified to improve properties like potency, selectivity, and metabolic stability. nih.govnih.gov For instance, the presence of specific groups, such as ortho-dihydroxy groups in the B ring and hydroxyl substitution at the C-5 position of the A ring in certain flavonoids, has been shown to be critical for their anti-inflammatory and antioxidant activities. nih.gov Similarly, for other classes of compounds, the hydroxamate group is a well-known pharmacophore. researchgate.net The process of deriving SARs can range from analyzing one-dimensional attributes to complex three-dimensional models that describe chemical connectivity and conformation. ic.ac.uk
While specific public domain SAR data for this compound is limited, the general principles of pharmacophore identification are applicable. The process involves synthesizing and testing a series of structurally related compounds to map out the molecular features that are essential for biological activity. This systematic approach allows medicinal chemists to build a comprehensive picture of the pharmacophore and guide further drug development.
Rational Drug Design and Optimization Strategies for this compound Analogues
Rational drug design is a modern approach that leverages the understanding of a biological target's structure and a drug's SAR to create more effective and safer medicines. immutoscientific.com This strategy allows for the specific design of molecules intended to interact with a particular disease-causing protein or pathway. immutoscientific.com The development of analogues, or structurally similar compounds, is a key tactic in optimizing a lead compound like this compound. nih.gov
The process of rational drug design often involves iterative cycles of design, synthesis, and biological evaluation. birmingham.ac.uk For example, in the development of certain antitumor agents, a deep understanding of the relationship between chemical reactivity and cytotoxic potency led to the design of analogues with significantly enhanced potency. nih.gov By making strategic modifications to the chemical structure, researchers can improve a drug's properties. For instance, the design of gadopiclenol (B1258881) was a multiparametric effort focused on improving relaxivity, physicochemical properties, and stability. nih.gov
For this compound analogues, optimization strategies would likely focus on enhancing its therapeutic index by improving efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects. This could involve modifying peripheral chemical groups to alter solubility, metabolic stability, or binding affinity to its target. The ultimate goal of these strategies is to develop a superior drug candidate with an optimized balance of properties.
Advanced Computational Chemistry Approaches
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict and analyze the behavior of molecules at an atomic level. These in silico techniques accelerate the drug development process by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. nih.govdtu.dk
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comfrontiersin.org This technique is fundamental in structure-based drug design, providing insights into the binding mode and affinity of a drug candidate. nih.gov For example, docking studies have been used to investigate the binding of olanzapine (B1677200) derivatives to the D2 receptor and to characterize the binding of allosteric modulators to the glucagon-like peptide 1 receptor. nih.govulster.ac.uk
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comresearchgate.netnih.gov MD simulations provide a more realistic view of the interactions by treating the system as flexible, which can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes. frontiersin.orgnih.gov This combined approach of docking and MD simulation offers a detailed understanding of the ligand-receptor interactions that are crucial for a drug's mechanism of action. nih.gov For this compound, these methods could be used to model its interaction with its putative target, providing a structural basis for its pharmacological effects and guiding the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com By correlating molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) with biological activity, QSAR models can predict the activity of new, unsynthesized compounds. jocpr.comnih.gov
QSAR models are valuable tools for lead optimization, as they can help to prioritize which analogues to synthesize. jocpr.com Different statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), can be used to build these models. nih.gov Successful QSAR models have been developed for various drug targets, including inhibitors of the D2 receptor and Bruton's tyrosine kinase. nih.govnih.gov In the context of this compound, a QSAR model could be built using a dataset of its analogues to guide the design of new derivatives with enhanced biological activity.
In silico methods are increasingly used to predict the binding affinity and selectivity of drug candidates for their intended targets and potential off-targets. nih.gov These computational tools can screen large libraries of compounds against various receptors, helping to identify potential endocrine-disrupting chemicals or to predict off-target effects early in the drug discovery process. nih.gov
Predicting receptor binding is crucial for understanding a drug's pharmacological profile and potential side effects. mdpi.com For example, computational screening has been used to investigate the binding of polychlorinated dibenzofurans to nuclear receptors. nih.gov For this compound, in silico prediction of its binding affinity and selectivity profile across a range of relevant receptors could help to elucidate its mechanism of action and predict potential interactions with other signaling pathways.
A significant aspect of this compound's design is the strategic incorporation of deuterium (B1214612) to alter its metabolic profile. The identification of metabolic "soft spots"—the positions in a molecule that are most susceptible to metabolism by enzymes like cytochrome P450s—is a critical step in this process. researchgate.net Computational tools like MetaSite can predict these labile sites, guiding chemists in modifying the molecule to improve its metabolic stability. nih.govsigmaaldrich.com
The goal of identifying metabolic soft spots is to determine the primary sites of metabolic modification, which often dictate the drug's clearance rate. nih.govnuvisan.com By replacing hydrogen atoms at these soft spots with deuterium, the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond, which can slow down the rate of metabolism at that site. This "kinetic isotope effect" can lead to a longer half-life and improved pharmacokinetic profile. Computational methods are therefore instrumental in the rational design of deuterated drugs like this compound by identifying the most effective positions for deuteration to enhance metabolic stability. researchgate.net
Translational Aspects and Future Research Directions in Deutolperisone Preclinical Development
Bridging In Vitro and In Vivo Preclinical Findings for Enhanced Predictivity
The successful clinical development of deutolperisone hinges on the effective translation of preclinical findings from laboratory-based assays to living organisms. Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for predicting the compound's behavior in humans and optimizing its therapeutic potential.
In vitro studies with human liver microsomes have been crucial in elucidating the metabolic pathways of tolperisone (B1682978). These studies have identified the key enzymes involved in its biotransformation, providing a basis for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. For this compound, similar in vitro metabolic studies are essential to determine if the deuteration alters the metabolic profile or the rate of metabolism by cytochrome P450 enzymes.
The primary mechanism of action of tolperisone, and by extension this compound, is understood to be the blockade of voltage-gated sodium and calcium channels. jpsbr.orgnih.govmdpi.com In vitro electrophysiological studies on isolated neurons or cell lines expressing these channels can quantify the potency and selectivity of this compound. These findings can then be correlated with in vivo efficacy in animal models of spasticity and neuropathic pain. For instance, the concentration of this compound required to inhibit sodium channels in vitro can be compared to the plasma concentrations achieved in animal models that demonstrate a significant reduction in muscle spasms or pain-related behaviors.
A critical aspect of bridging in vitro and in vivo data is understanding the compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship. Preclinical PK/PD studies for tolperisone have helped to establish the exposure levels required for efficacy. For this compound, it will be crucial to conduct similar studies to determine if the potentially altered pharmacokinetic profile due to deuteration leads to a different exposure-response relationship.
| Preclinical Finding Category | In Vitro Method | In Vivo Correlation | Relevance for this compound Predictivity |
| Metabolism | Human Liver Microsome Assays | Pharmacokinetic studies in animal models | To determine if deuteration alters metabolic pathways and clearance, impacting dosing regimens. |
| Mechanism of Action | Patch-clamp electrophysiology on isolated neurons | Efficacy studies in animal models of spasticity and pain | To confirm target engagement and correlate channel blocking potency with functional outcomes. |
| Pharmacokinetics | Caco-2 cell permeability assays | Plasma concentration measurements over time in animals | To predict oral absorption and bioavailability. |
| Pharmacodynamics | Receptor binding assays | Behavioral and physiological assessments in animals | To link target affinity with the magnitude and duration of the therapeutic effect. |
Development and Validation of Novel Preclinical Models for Muscle Spasticity and Neuropathic Conditions
The evaluation of this compound's therapeutic potential relies on the use of relevant and predictive animal models of muscle spasticity and neuropathic conditions.
For muscle spasticity, various models can be employed. These include models of spasticity arising from spinal cord injury, multiple sclerosis (e.g., experimental autoimmune encephalomyelitis - EAE), or genetic models. The efficacy of tolperisone has been demonstrated in models of decerebrate rigidity and in studies on spinal reflexes in cats and rats, where it has been shown to inhibit both monosynaptic and polysynaptic reflexes. nih.gov Future preclinical work on this compound should utilize these established models to confirm its anti-spastic activity and to potentially explore its efficacy in newer, more disease-relevant models.
In the realm of neuropathic pain, several well-validated rodent models are available. Tolperisone has demonstrated significant antiallodynic effects in the partial sciatic nerve ligation (pSNL) and spared nerve injury (SNI) models in rats. jpsbr.orgnih.gov In these models, tolperisone was shown to restore decreased paw pressure thresholds, indicating a reduction in mechanical allodynia. nih.gov The effects were comparable to those of pregabalin, a standard treatment for neuropathic pain. nih.gov These models will be instrumental in confirming the analgesic properties of this compound and in dissecting the specific components of neuropathic pain it may alleviate.
| Condition | Preclinical Model | Key Pathological Feature | Relevance for this compound |
| Muscle Spasticity | Spinal Cord Injury (SCI) Model | Hyperreflexia, increased muscle tone | To assess the ability to reduce spasticity resulting from trauma. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Demyelination, inflammation, spasticity | To evaluate efficacy in a model relevant to multiple sclerosis. | |
| Neuropathic Pain | Partial Sciatic Nerve Ligation (pSNL) | Mechanical allodynia, thermal hyperalgesia | To confirm analgesic effects in a model of traumatic nerve injury. nih.gov |
| Spared Nerve Injury (SNI) | Persistent mechanical and cold allodynia | To evaluate efficacy in a model of peripheral nerve damage. jpsbr.org |
Methodological Advancements in this compound Research (e.g., biomarker discovery in animal models)
Advancements in research methodologies can significantly enhance the preclinical development of this compound. A key area of focus is the discovery and validation of biomarkers that can serve as objective measures of drug activity and disease modification in animal models.
In the context of neuropathic pain, studies with tolperisone have shown that it can restore the elevated levels of glutamate (B1630785) in the cerebrospinal fluid (CSF) of neuropathic rats. mdpi.comnih.gov This suggests that CSF glutamate could serve as a valuable biomarker for assessing the central effects of this compound and its ability to modulate excitatory neurotransmission. Further preclinical studies could explore other potential biomarkers, such as changes in the expression of specific ion channels or inflammatory mediators in the spinal cord and dorsal root ganglia of animal models.
Electrophysiological techniques, such as electromyography (EMG) in models of spasticity, can provide quantitative measures of muscle hyperactivity and the effects of this compound treatment. Similarly, in neuropathic pain models, techniques like in-vivo electrophysiology can be used to directly measure the hyperexcitability of neurons in the spinal cord and how this is modulated by this compound.
The development of more refined behavioral assessments in animal models can also provide a more comprehensive understanding of the therapeutic effects of this compound. This could include automated gait analysis systems to objectively measure improvements in motor function in spastic animals or more sophisticated tests to assess the affective-motivational components of pain.
| Research Area | Methodological Advancement | Potential Application for this compound |
| Biomarker Discovery | Mass spectrometry-based proteomics/metabolomics of CSF | Identification of novel biomarkers of target engagement and efficacy in animal models. |
| Gene expression analysis (e.g., RNA-seq) of neural tissues | To understand the molecular changes induced by this compound and identify potential predictive biomarkers. | |
| Electrophysiology | In-vivo recording from spinal cord neurons | To directly measure the inhibitory effects of this compound on neuronal hyperexcitability. |
| Behavioral Analysis | Automated gait analysis | Objective and quantitative assessment of motor function improvement in spasticity models. |
Exploration of Potential Novel Therapeutic Applications Based on Preclinical Mechanistic Insights
The established mechanism of action of tolperisone, primarily the blockade of voltage-gated sodium and calcium channels, opens up possibilities for exploring novel therapeutic applications for this compound beyond its primary indications of muscle spasticity and neuropathic pain.
Given its ion channel blocking properties, this compound could potentially be investigated for other conditions characterized by neuronal hyperexcitability. For instance, certain types of epilepsy or trigeminal neuralgia, where sodium channel blockers are a cornerstone of treatment, could be areas of interest. Preclinical studies in relevant animal models of these conditions would be the first step in exploring these possibilities.
The inhibition of N-type calcium channels, in particular, has been linked to analgesic effects in various pain states. nih.gov This provides a strong rationale for investigating the efficacy of this compound in a broader range of pain conditions, including inflammatory pain and visceral pain. Preclinical models for these conditions, such as the carrageenan-induced paw edema model for inflammation or the acetic acid-induced writhing test for visceral pain, could be utilized to assess its potential.
Furthermore, the potential for improved central nervous system (CNS) exposure due to deuteration could enhance its efficacy in centrally mediated disorders. Preclinical studies focusing on the brain distribution of this compound compared to tolperisone would be highly informative in this regard.
| Potential Novel Application | Preclinical Mechanistic Rationale | Suggested Preclinical Models |
| Epilepsy | Blockade of voltage-gated sodium channels | Maximal electroshock seizure (MES) test, pentylenetetrazol (PTZ)-induced seizure model |
| Trigeminal Neuralgia | Inhibition of neuronal hyperexcitability in trigeminal pathways | Trigeminal nerve constriction or transection models |
| Inflammatory Pain | Blockade of calcium channels involved in nociceptive signaling | Carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema |
| Visceral Pain | Modulation of sensory nerve activity from internal organs | Acetic acid-induced writhing test, colorectal distension model |
Q & A
Q. What methodological approaches are recommended for establishing the pharmacokinetic profile of Deutolperisone in preclinical models?
To determine pharmacokinetic parameters (e.g., bioavailability, half-life), researchers should employ a crossover study design using validated analytical methods such as LC-MS/MS for plasma concentration measurements. Dosing regimens must account for species-specific metabolic differences, and sampling intervals should align with predicted absorption/distribution phases. Experimental protocols must include control groups for matrix effects and stability testing of biological samples .
Q. How should researchers design experiments to assess this compound's efficacy in reducing muscle spasticity?
A randomized controlled trial (RCT) with double-blinding is essential. Primary endpoints should include validated scales like the Modified Ashworth Scale, while secondary endpoints may incorporate electromyography (EMG) to quantify neuromuscular activity. Sample size calculations must consider effect sizes from pilot studies, and stratification by disease severity ensures subgroup analysis validity .
Q. What are the critical considerations for optimizing this compound's formulation in early-stage pharmacological studies?
Researchers should conduct solubility and stability assays across pH ranges (1.2–7.4) to simulate gastrointestinal conditions. Excipient compatibility studies must precede formulation development, and dissolution profiles should be compared against reference standards. For in vivo testing, bioavailability studies in multiple animal models are recommended to identify interspecies variability .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from oversimplified in vitro models. Researchers should:
- Perform mechanistic bridging studies (e.g., 3D cell cultures or organ-on-a-chip systems) to mimic in vivo microenvironments.
- Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to integrate tissue penetration data.
- Conduct sensitivity analyses to identify confounding variables (e.g., protein binding, metabolite activity) .
Q. How can longitudinal studies be optimized to evaluate this compound's long-term safety profile?
Implement adaptive trial designs with predefined interim analyses to adjust dosing or inclusion criteria. Biomarker panels (e.g., liver enzymes, renal function markers) should be monitored at regular intervals. Use time-to-event analyses (Cox proportional hazards models) to assess adverse event risks, and include placebo arms to isolate treatment effects .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound clinical trials?
Non-linear mixed-effects modeling (NONMEM) is recommended for sparse sampling data. For binary outcomes (e.g., responder vs. non-responder), logistic regression with bootstrapping enhances robustness. Bayesian hierarchical models are advantageous for integrating historical data or addressing missing data biases .
Methodological Challenges and Solutions
Q. How should researchers address variability in this compound's therapeutic response across demographic subgroups?
- Conduct meta-regression analyses of pooled clinical data to identify covariates (e.g., age, genetic polymorphisms).
- Validate findings using genome-wide association studies (GWAS) or pharmacogenomic profiling.
- Design enrichment trials targeting high-response populations identified from retrospective analyses .
Q. What experimental controls are critical for ensuring reproducibility in this compound neuropharmacology studies?
- Standardize animal housing conditions (e.g., circadian rhythms, diet) to minimize behavioral variability.
- Include vehicle controls and positive controls (e.g., baclofen for spasticity studies).
- Use blinded data analysis and pre-register protocols to reduce confirmation bias .
Data Interpretation and Reporting
Q. How should researchers contextualize negative results in this compound trials?
Q. What frameworks support robust meta-analysis of this compound's comparative efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
